molecular formula C11H14O2S B2633716 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid CAS No. 898391-69-0

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid

Cat. No.: B2633716
CAS No.: 898391-69-0
M. Wt: 210.29
InChI Key: QIGYQCPBQLYULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyclooctane-fused thiophene core with a carboxylic acid substituent at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Key characteristics include:

  • Molecular framework: An eight-membered cyclooctane ring fused to a thiophene, creating a planar to slightly puckered conformation.
  • Functional group: The carboxylic acid at position 3 enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
  • Synthetic relevance: Derivatives such as methyl esters (e.g., methyl 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate) are intermediates in its synthesis, with purity levels often exceeding 95% .

Properties

IUPAC Name

4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-7-14-10-6-4-2-1-3-5-8(9)10/h7H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGYQCPBQLYULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclooctane derivatives and thiophene precursors, followed by carboxylation reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and carboxylation processes.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Methyl Esters and Amides

Property 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic Acid Methyl Ester Derivatives (e.g., ChemDiv 6048-0278) Amide Derivatives (e.g., 590357-09-8)
Functional Group -COOH -COOCH₃ -CONH-Cyclopropyl
Molecular Weight ~264–350 Da (estimated) 449.96 Da (C23H23ClN2O4S) 264.39 Da (C14H20N2OS)
Purity Not explicitly reported Available at >90% >90%
Applications Potential as a bioactive scaffold Screening compounds for drug discovery Targeted kinase inhibitors

Key Differences :

  • The methyl ester (e.g., ChemDiv 6048-0278) exhibits higher molecular weight due to a chlorophenyl-oxazole substituent, enhancing steric bulk and lipophilicity compared to the carboxylic acid .
  • The amide derivative (590357-09-8) replaces the acid with a cyclopropylamide, improving metabolic stability but reducing acidity-driven solubility .

Bicyclic Thiophene Derivatives

Compound Class Structural Features Comparison to Target Compound
Benzodithiazine Fused benzene-dithiazine core with carboxylate (e.g., C14H11ClN4O4S3) Larger heterocyclic system; lower %C (39.02 vs. ~45–50% in cyclooctathiophenes) .
Azabicyclo Systems (6R,7R)-7-substituted-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acids Rigid bicyclic cores with amino/carboxyl groups; higher synthetic complexity .
Naphthofuran Acids Extended conjugation (e.g., naphtho[2,3-b]furan-6-yl prop-enoic acid) Broader π-systems alter electronic properties; higher molar mass (~350 Da) .

Key Insights :

  • Benzodithiazines prioritize nitrogen and sulfur heteroatoms, differing in ring strain and reactivity compared to the cyclooctathiophene core .
  • Azabicyclo systems (e.g., cephalosporin analogs) highlight the importance of stereochemistry, which is less pronounced in the target compound .

Functional Group Variants

Compound Functional Group Biological Relevance
3-Hydroxy-4-methylthiophen-2(5H)-one Ketone and hydroxyl groups Enhanced hydrogen-bonding capacity; antifungal leads.
5,10-Methylenetetrahydrofolic Acid Imidazopteridine with glutamic acid Folate metabolism; contrasts with thiophene’s lack of enzymatic targeting.

Comparison :

  • Hydroxy-ketone thiophenes (e.g., 3-Hydroxy-4-methylthiophen-2(5H)-one) lack the fused cyclooctane ring, reducing steric hindrance but limiting conformational diversity .
  • The carboxylic acid in the target compound mimics folate’s carboxylate but lacks the imidazopteridine moiety critical for enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.